N-(2-Bromo-5-chlorophenyl)isobutyramide
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Overview
Description
N-(2-Bromo-5-chlorophenyl)isobutyramide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom at the second position and a chlorine atom at the fifth position on the phenyl ring, which is attached to an isobutyramide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-5-chlorophenyl)isobutyramide typically involves the reaction of 2-bromo-5-chloroaniline with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 2-bromo-5-chloroaniline in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add isobutyryl chloride to the reaction mixture while maintaining the temperature at 0-5°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-5-chlorophenyl)isobutyramide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amide group can be oxidized or reduced to form different functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, methoxy or tert-butoxy derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary amines or alcohols.
Hydrolysis: The major products are 2-bromo-5-chlorobenzoic acid and isobutylamine.
Scientific Research Applications
N-(2-Bromo-5-chlorophenyl)isobutyramide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-chlorophenyl)isobutyramide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and chlorine atoms can enhance its binding affinity to certain molecular targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromo-4-chlorophenyl)isobutyramide
- N-(2-Bromo-5-fluorophenyl)isobutyramide
- N-(2-Bromo-5-methylphenyl)isobutyramide
Uniqueness
N-(2-Bromo-5-chlorophenyl)isobutyramide is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-bromo-5-chlorophenyl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-6(2)10(14)13-9-5-7(12)3-4-8(9)11/h3-6H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJJIUVNEXVLIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=CC(=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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